molecular formula C9H6BrN3O3 B8130334 1-(5-Bromo-2-nitrophenyl)-1H-pyrazol-4-ol

1-(5-Bromo-2-nitrophenyl)-1H-pyrazol-4-ol

Cat. No.: B8130334
M. Wt: 284.07 g/mol
InChI Key: MEXKBRUGCOXQFR-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-nitrophenyl)-1H-pyrazol-4-ol is a chemical compound that features a bromine atom, a nitro group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-nitrophenyl)-1H-pyrazol-4-ol typically involves the nitration of a brominated precursor followed by cyclization to form the pyrazole ring. One common method starts with the bromination of a suitable aromatic compound, followed by nitration to introduce the nitro group. The final step involves cyclization under acidic or basic conditions to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-nitrophenyl)-1H-pyrazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-(5-Bromo-2-nitrophenyl)-1H-pyrazol-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-nitrophenyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can form halogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-2-nitrophenyl)ethanone
  • 1-(5-Bromo-2-nitrophenyl)pyrrolidine
  • 2-(4-Nitrophenyl)-1H-indole

Uniqueness

1-(5-Bromo-2-nitrophenyl)-1H-pyrazol-4-ol is unique due to its combination of a bromine atom, a nitro group, and a pyrazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the pyrazole ring, in particular, provides a versatile scaffold for further functionalization and derivatization.

Biological Activity

1-(5-Bromo-2-nitrophenyl)-1H-pyrazol-4-ol is a pyrazole derivative that has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound's unique structure, featuring a bromine atom and a nitro group, contributes to its reactivity and potential therapeutic applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves:

  • Bromination : A suitable aromatic compound is brominated.
  • Nitration : The brominated precursor undergoes nitration to introduce the nitro group.
  • Cyclization : The final step involves cyclization under acidic or basic conditions to form the pyrazole ring.

These methods can be optimized for industrial production using continuous flow reactors and high-throughput screening techniques.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer

Research indicates that compounds containing a pyrazole scaffold can inhibit cancer cell growth through mechanisms such as topoisomerase inhibition and DNA alkylation .

Cell Line IC50 (µM) Reference
MDA-MB-2310.08
HepG20.07
Colorectal CancerNot specified

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies have shown that it can significantly reduce inflammation in models such as carrageenan-induced paw edema. The mechanism is thought to involve inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process.

Compound IC50 (µg/mL) Activity
This compound55.65COX-2 Inhibitor
Diclofenac Sodium54.65Standard Control

Antimicrobial Activity

Research has also indicated that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further development in treating infections .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • The nitro group can participate in redox reactions.
  • The bromine atom may form halogen bonds with biological molecules, modulating enzyme and receptor activities.

These interactions can lead to various biological effects, including apoptosis in cancer cells and reduced inflammatory responses .

Case Studies

Recent studies have focused on the synthesis of new derivatives based on the pyrazole structure to enhance biological activity. For instance, compounds with varying substitutions on the phenyl ring have been synthesized and tested for their anticancer and anti-inflammatory effects, showing promising results in preclinical models .

Properties

IUPAC Name

1-(5-bromo-2-nitrophenyl)pyrazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O3/c10-6-1-2-8(13(15)16)9(3-6)12-5-7(14)4-11-12/h1-5,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXKBRUGCOXQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N2C=C(C=N2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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